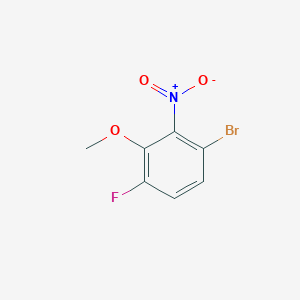

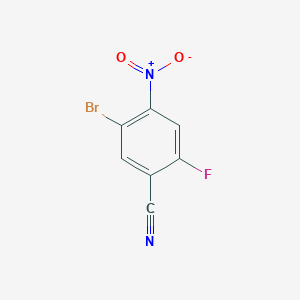

1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO3 . It has a molecular weight of 250.02 .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature rules .Physical And Chemical Properties Analysis

The boiling point of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene is predicted to be 295.6±35.0 °C, and its density is predicted to be 1.716±0.06 g/cm3 .科学的研究の応用

Electronic Structure and Surface Engineering

1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene and similar benzene derivatives have been studied for their electronic properties and applications in surface engineering. For instance, Hunger et al. (2006) investigated the properties of Si(111) surfaces grafted with benzene derivatives such as nitro-, bromo-, and methoxybenzene. The study utilized techniques like ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). This research suggests potential applications in silicon surface engineering, where the electronic properties of silicon can be modified by grafting with specific benzene derivatives (Hunger et al., 2006).

Analytical and Structural Chemistry

In analytical and structural chemistry, compounds related to 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene have been synthesized and characterized for various purposes. Sweeney et al. (2018) reported the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, which was characterized by methods like X-ray crystallography, NMR, and FT-IR, indicating potential applications in structural determination and material characterization (Sweeney et al., 2018).

Photofragment Translational Spectroscopy

Photofragment translational spectroscopy studies have been conducted on related compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene. Gu et al. (2001) explored the photodissociation of these compounds at 266 nm, providing insights into the energy distribution and reaction mechanisms that could be relevant for understanding the behavior of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene under similar conditions (Gu et al., 2001).

Electrosynthesis and Reaction Studies

1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene may also find applications in electrosynthesis and reaction mechanism studies. For example, Ernst et al. (2013) investigated the electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid, revealing new insights into the reactivity of radical anions. Such studies can provide a basis for understanding and manipulating the reactivity of similar compounds (Ernst et al., 2013).

Spectroscopic Analysis and Molecular Modeling

Molecular modeling and spectroscopic analysis are other important applications. Mahadevan et al. (2011) conducted FT-IR, FT-Raman, and UV spectroscopic investigations on 1-bromo-3-fluorobenzene, utilizing DFT calculations to understand the molecular geometry and vibrational frequencies. Studies like these can be instrumental in understanding the electronic and structural properties of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene (Mahadevan et al., 2011).

Safety And Hazards

特性

IUPAC Name |

1-bromo-4-fluoro-3-methoxy-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWBPHOJFJKESC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)

![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)

![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)

![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)

![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)

![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)